molecular formula C13H19O2P B12559378 Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate CAS No. 183955-82-0

Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate

Cat. No.: B12559378
CAS No.: 183955-82-0
M. Wt: 238.26 g/mol
InChI Key: FJBGEZJVIPZRCK-UHFFFAOYSA-N
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Description

Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a propan-2-yl and a benzyl group, with a prop-1-en-1-yl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl benzyl(prop-1-en-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of propan-2-yl phosphinate with benzyl chloride and prop-1-en-1-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale production also emphasizes safety measures and environmental considerations to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine derivatives.

    Substitution: The benzyl and prop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially in designing molecules with enhanced pharmacological properties.

    Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which propan-2-yl benzyl(prop-1-en-1-yl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl benzyl(prop-2-en-1-yl)phosphinate
  • Propan-2-yl benzyl(prop-1-yn-1-yl)phosphinate
  • Propan-2-yl benzyl(prop-1-en-2-yl)phosphinate

Uniqueness

Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, making it valuable for tailored synthetic applications.

Properties

CAS No.

183955-82-0

Molecular Formula

C13H19O2P

Molecular Weight

238.26 g/mol

IUPAC Name

[propan-2-yloxy(prop-1-enyl)phosphoryl]methylbenzene

InChI

InChI=1S/C13H19O2P/c1-4-10-16(14,15-12(2)3)11-13-8-6-5-7-9-13/h4-10,12H,11H2,1-3H3

InChI Key

FJBGEZJVIPZRCK-UHFFFAOYSA-N

Canonical SMILES

CC=CP(=O)(CC1=CC=CC=C1)OC(C)C

Origin of Product

United States

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